Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
Overview
Description
Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H10F3NO2·HCl and a molecular weight of 233.62 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which is further esterified with a methyl group and combined with hydrochloride. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
This compound is a derivative of trifluoromethylpyridine (TFMP), which has been used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It is known that the trifluoromethyl group in tfmp derivatives can significantly influence the biological activities and physical properties of compounds .
Biochemical Pathways
Tfmp derivatives have been used in the protection of crops from pests, suggesting that they may interact with biochemical pathways related to pest resistance .
Result of Action
Tfmp derivatives have been used in the agrochemical industry for crop protection, suggesting that they may have pesticidal effects .
Action Environment
Environmental factors can significantly impact the effectiveness of agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 3-(trifluoromethyl)pyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques to obtain the desired compound in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and materials science
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate
- 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid
- 3-(Trifluoromethyl)pyrrolidine-3-carboxamide
Uniqueness
Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. The presence of the trifluoromethyl group also imparts distinct chemical properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2.ClH/c1-13-5(12)6(7(8,9)10)2-3-11-4-6;/h11H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMHFZJINCOCDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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